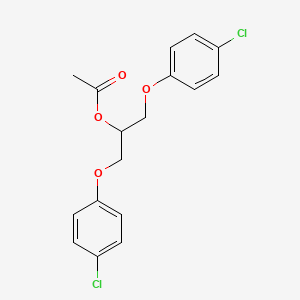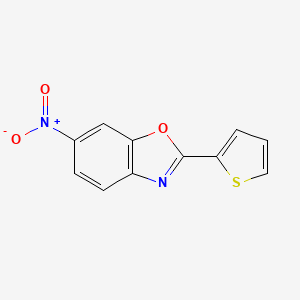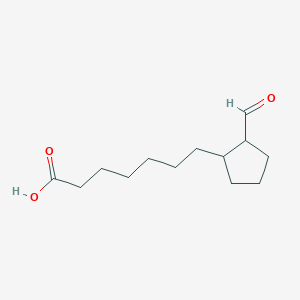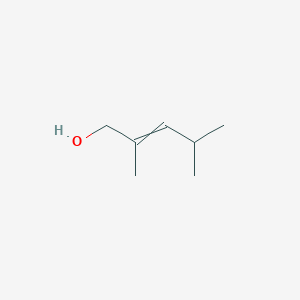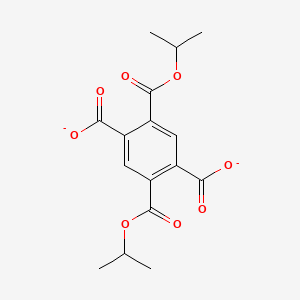
Cyclopropylmethyl cyclobutanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropylmethyl cyclobutanecarboxylate is an organic compound with the molecular formula C9H14O2. It is an ester derived from cyclobutanecarboxylic acid and cyclopropylmethanol. This compound is characterized by its unique structure, which includes a cyclopropyl group and a cyclobutane ring, making it an interesting subject for chemical research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclopropylmethyl cyclobutanecarboxylate can be synthesized through the esterification of cyclobutanecarboxylic acid with cyclopropylmethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropylmethyl cyclobutanecarboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclobutanecarboxylic acid and cyclopropylmethanol.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed in substitution reactions.
Major Products Formed
Oxidation: Cyclobutanecarboxylic acid and cyclopropylmethanol.
Reduction: Cyclopropylmethyl cyclobutanol.
Substitution: Various substituted cyclobutanecarboxylates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cyclopropylmethyl cyclobutanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of cyclopropylmethyl cyclobutanecarboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release cyclobutanecarboxylic acid and cyclopropylmethanol, which can then participate in various biochemical reactions. The cyclopropyl and cyclobutane rings contribute to the compound’s stability and reactivity, influencing its interactions with enzymes and other biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropylmethyl acetate: Similar ester structure but with an acetate group instead of a cyclobutanecarboxylate group.
Cyclobutylmethyl cyclobutanecarboxylate: Similar structure but with a cyclobutyl group instead of a cyclopropyl group.
Cyclopropylmethyl butyrate: Similar ester structure but with a butyrate group instead of a cyclobutanecarboxylate group.
Uniqueness
Cyclopropylmethyl cyclobutanecarboxylate is unique due to the presence of both cyclopropyl and cyclobutane rings, which impart distinct chemical properties and reactivity. This combination of rings is less common in other similar compounds, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
42392-31-4 |
|---|---|
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
cyclopropylmethyl cyclobutanecarboxylate |
InChI |
InChI=1S/C9H14O2/c10-9(8-2-1-3-8)11-6-7-4-5-7/h7-8H,1-6H2 |
Clave InChI |
FABAGUJBQDHWGJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C(=O)OCC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


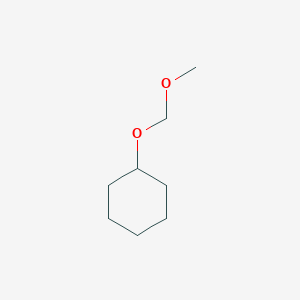

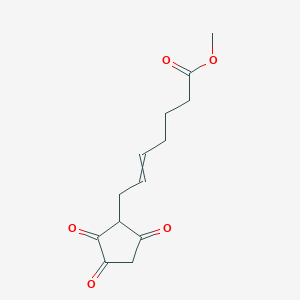
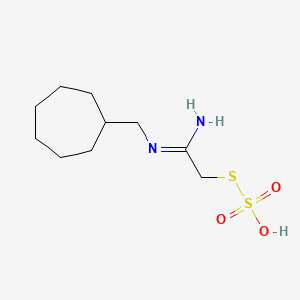
![Ethyl 4-[(4-hexoxyphenyl)methylideneamino]benzoate](/img/structure/B14669875.png)
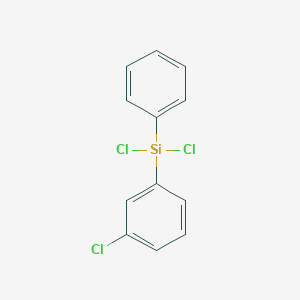
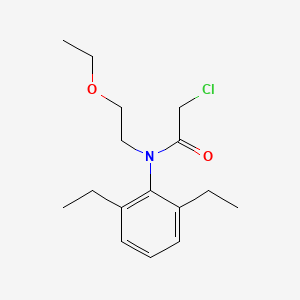
![2-[(E)-(2-hydroxyphenyl)methylideneamino]pyridin-3-ol](/img/structure/B14669889.png)
